4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran ring system with a propan-2-yl group attached
Preparation Methods
The synthesis of 4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a suitable phenol derivative with a ketone can lead to the formation of the benzofuran ring. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities are explored for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities.
Comparison with Similar Compounds
4-(Propan-2-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be compared with other benzofuran derivatives, such as:
Cuminaldehyde: A benzaldehyde derivative with an isopropyl group.
p-Cymene: An aromatic compound with a similar isopropyl group. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
CAS No. |
54108-75-7 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-propan-2-yl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
VVABHAATGQMWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=CCC2C1C(=O)OC2=O |
Origin of Product |
United States |
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